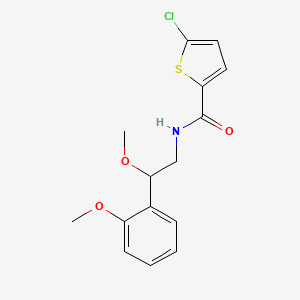
4-Cyclohexylsulfonylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexylsulfonylmorpholine (4-CSM) is a chemical compound that has been extensively studied for its potential uses in scientific research. It is a cyclic sulfonamide that can be synthesized using a variety of methods.
作用机制
The mechanism of action of 4-Cyclohexylsulfonylmorpholine is through the inhibition of ion channels. Specifically, 4-Cyclohexylsulfonylmorpholine blocks the Kv1.3 channel by binding to the channel's pore region. This prevents the flow of potassium ions and inhibits T-cell activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Cyclohexylsulfonylmorpholine are primarily related to its inhibition of ion channels. In addition to its potential therapeutic uses in autoimmune diseases, 4-Cyclohexylsulfonylmorpholine has also been shown to have anti-inflammatory effects. This is due to its ability to inhibit the production of cytokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of using 4-Cyclohexylsulfonylmorpholine in lab experiments is its specificity for the Kv1.3 channel. This allows for more precise studies of the channel's function and potential therapeutic uses. However, one limitation of using 4-Cyclohexylsulfonylmorpholine is its potential toxicity. Studies have shown that high concentrations of 4-Cyclohexylsulfonylmorpholine can cause cell death and may be toxic to animals.
未来方向
There are several future directions for research on 4-Cyclohexylsulfonylmorpholine. One potential direction is the development of more specific Kv1.3 inhibitors. This could lead to the development of more effective therapeutic agents for autoimmune diseases. Another direction is the study of the effects of 4-Cyclohexylsulfonylmorpholine on other ion channels. This could lead to the discovery of new therapeutic targets for a variety of diseases. Finally, the toxicity of 4-Cyclohexylsulfonylmorpholine should be further studied to determine its safety for use in animals and potential human use.
Conclusion:
In conclusion, 4-Cyclohexylsulfonylmorpholine is a chemical compound that has been extensively studied for its potential uses in scientific research. Its specificity for the Kv1.3 channel makes it a potential therapeutic agent for autoimmune diseases, and its anti-inflammatory effects make it a promising candidate for the treatment of other diseases. However, its potential toxicity should be further studied to determine its safety for use in animals and humans.
合成方法
The synthesis of 4-Cyclohexylsulfonylmorpholine can be achieved using a variety of methods. One of the most commonly used methods is the reaction of cyclohexylamine with chlorosulfonic acid followed by the reaction with morpholine. This method yields a high purity product and is relatively easy to perform. Another method involves the reaction of cyclohexylamine with sulfuric acid followed by the reaction with morpholine. This method yields a lower purity product but is more cost-effective.
科学研究应用
4-Cyclohexylsulfonylmorpholine has been used in a variety of scientific research applications. One of the most notable applications is in the study of ion channels. 4-Cyclohexylsulfonylmorpholine has been shown to block the voltage-gated potassium channel, Kv1.3, which is involved in the regulation of T-cell activation. This makes 4-Cyclohexylsulfonylmorpholine a potential therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
4-cyclohexylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGCIAJXPFLOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2907069.png)

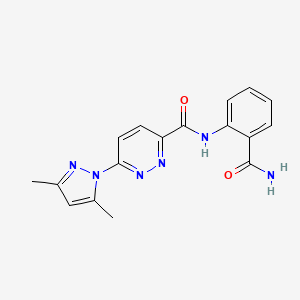
![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2907072.png)
![Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2907074.png)
![3-(1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907076.png)
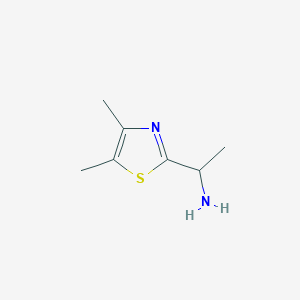
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2907081.png)
![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B2907083.png)
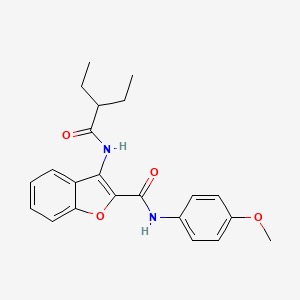

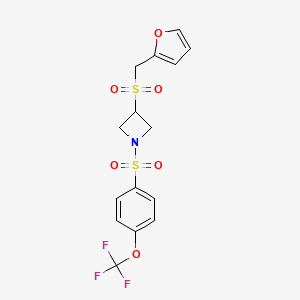
![1,3,9-trimethyl-7-[(3-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2907091.png)
